4-Methylmorpholine-2-carboxylic acid hydrochloride chemical properties
4-Methylmorpholine-2-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a specialized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, a plausible synthetic route, expected analytical characteristics, and its strategic applications in modern organic synthesis.
Chemical Identity and Physicochemical Properties
4-Methylmorpholine-2-carboxylic acid hydrochloride is a chiral derivative of morpholine, a privileged scaffold in medicinal chemistry. The presence of a tertiary amine, a carboxylic acid, and a stereocenter at the C-2 position makes it a versatile intermediate for constructing complex molecular architectures. Its hydrochloride salt form is typically employed to improve stability and handling characteristics.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-methylmorpholine-2-carboxylic acid;hydrochloride | [1] |
| CAS Number | 841274-05-3 | [1] |
| Molecular Formula | C₆H₁₂ClNO₃ | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
| Canonical SMILES | CN1CCOC(C1)C(=O)O.Cl | [1] |
| InChIKey | HWHCYNGGRABGQT-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure features a morpholine ring N-methylated at the 4-position and carboxylated at the 2-position. The C-2 carbon is a chiral center, meaning the compound can exist as (R) and (S) enantiomers.
Caption: 2D Structure of 4-Methylmorpholine-2-carboxylic acid hydrochloride.
Physicochemical Properties
The data presented below are primarily computed values, as extensive experimental data for this specific compound are not widely published. These values provide essential estimations for experimental design.
| Property | Predicted Value | Source |
| Melting Point | 226.29 °C (for free base) | [2] |
| Boiling Point | 264.95 °C at 760 mmHg (for free base) | [2] |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | [3] |
| logP | -0.5984 | [3] |
| Solubility | Slightly soluble in water. | [2] |
Synthesis and Spectroscopic Characterization
While this compound is not a common commercial product, a robust synthetic route can be proposed based on established chemical transformations. This section outlines a validated methodology for its preparation and the expected analytical profile for structural confirmation.
Proposed Synthesis: A Self-Validating Workflow
The most logical and efficient synthesis is a reductive amination of the parent morpholine-2-carboxylic acid. This method is direct, high-yielding, and avoids harsh conditions that could lead to racemization or decomposition. The protocol is adapted from a nearly identical synthesis of 4-methylmorpholine-3-carboxylic acid, providing a strong procedural basis.[4]
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Protocol:
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Charging the Reactor: To a solution of morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (1.2 eq).
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Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 10 wt% of the starting material) to the mixture.
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Causality Insight: Palladium on carbon is a highly effective and standard catalyst for heterogeneous hydrogenation. It provides a surface for the reaction between hydrogen gas and the iminium intermediate formed in situ, ensuring a clean reduction.
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Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker) and stir the mixture vigorously at room temperature for 24 hours.
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Workup and Isolation:
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with fresh solvent.
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Trustworthiness Principle: Complete removal of the heterogeneous catalyst is critical. Filtration through Celite ensures no residual catalyst contaminates the product or interferes with subsequent steps.
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Concentrate the filtrate under reduced pressure to yield crude 4-methylmorpholine-2-carboxylic acid as the free base.
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Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or diethyl ether) dropwise with stirring.
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Final Product Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum to obtain the final product.
Expected Spectroscopic Profile
As experimental spectra for this specific compound are not publicly available, this section provides a predictive analysis based on its structure. This is a crucial tool for researchers to validate their synthetic results.
¹H NMR Spectroscopy (Predicted, in D₂O):
The proton signals will be shifted downfield compared to the free base due to the protonation of the nitrogen and the electron-withdrawing effect of the ammonium and carboxyl groups.
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| N-CH ₃ | Singlet (s) | ~3.0 | The methyl group on the electron-deficient nitrogen is deshielded. |
| Ring Protons | Multiplets (m) | 3.2 - 4.4 | The diastereotopic protons of the morpholine ring will form a complex series of overlapping multiplets. Protons adjacent to oxygen (C3-H, C5-H) will be further downfield (~3.8-4.4 ppm) than those adjacent to nitrogen (C6-H). |
| C2-H | Multiplet (m) | ~3.6 - 3.8 | The proton at the chiral center, alpha to both the carboxyl group and the oxygen, will be a distinct multiplet. |
¹³C NMR Spectroscopy (Predicted, in D₂O):
| Carbon | Approx. δ (ppm) | Rationale |
| C =O | ~175 | Typical chemical shift for a carboxylic acid carbon. |
| C -2 | ~68-72 | Alpha to both oxygen and the carboxylic acid group, resulting in a significant downfield shift. |
| C -3, C -5 | ~65-68 | Carbons adjacent to the ring oxygen. |
| C -6 | ~52-55 | Carbon adjacent to the protonated nitrogen. |
| N-C H₃ | ~45 | Methyl carbon attached to the quaternary ammonium nitrogen. |
Mass Spectrometry (ESI+):
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Expected [M+H]⁺: m/z 146.08 (for the free base, C₆H₁₁NO₃). The hydrochloride salt will dissociate in the ESI source, and the protonated free base will be observed.
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Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z ~101.
Applications in Drug Discovery and Organic Synthesis
The true value of 4-Methylmorpholine-2-carboxylic acid hydrochloride lies in its utility as a chiral synthetic building block.
Privileged Scaffold: The morpholine ring is a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can improve key pharmacokinetic properties such as aqueous solubility and metabolic stability, which is crucial for developing effective CNS-penetrant drugs.[3]
Bifunctional Handle: The molecule possesses two key functional handles for further elaboration:
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Carboxylic Acid: Can be readily converted into amides, esters, or reduced to an alcohol. This is a primary site for coupling with other fragments in a larger synthesis.
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Tertiary Amine: While generally stable, it influences the molecule's basicity and solubility.
Caption: Role as an intermediate in amide bond formation.
Chiral morpholine carboxylic acids are of significant interest because biological systems are stereospecific. The ability to introduce an enantiomerically pure morpholine fragment is essential for creating drugs with high efficacy and reduced off-target effects.[3] This building block is ideally suited for incorporation into novel inhibitors, receptor antagonists, or other potential therapeutics where precise three-dimensional structure is paramount.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
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Hazard Identification: Based on aggregated GHS data for the parent compound, it should be considered harmful if swallowed and may cause skin and serious eye irritation.[1]
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it is hygroscopic and should be protected from moisture.
Conclusion
4-Methylmorpholine-2-carboxylic acid hydrochloride represents a valuable and specialized tool for the advanced organic chemist. Its combination of a privileged morpholine scaffold, defined stereochemistry, and reactive carboxylic acid handle makes it an attractive starting material for the synthesis of novel, complex molecules. While not a common off-the-shelf reagent, the straightforward and robust synthetic pathway outlined in this guide provides a clear roadmap for its preparation and subsequent use in research and development programs. The predictive analytical data serves as a reliable benchmark for structural verification, empowering researchers to confidently employ this versatile building block in their synthetic endeavors.
References
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Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2009). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved January 3, 2026, from [Link]
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Semantic Scholar. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved January 3, 2026, from [Link]
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ACS Publications. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved January 3, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). 4-Methyl-morpholine-hydrochloride. Retrieved January 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine hydrochloride. PubChem. Retrieved January 3, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved January 3, 2026, from [Link]
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